GRP (human)

Description

Genetic Encoding and Evolutionary Conservation

The human gene for Gastrin-Releasing Peptide (GRP) is located on the long arm of chromosome 18, specifically in the 18q21 band. wikipedia.orgnih.govuthscsa.edu The gene itself is structured with three exons and two introns. wikipedia.orgtansobio.com This genetic blueprint encodes a 148-amino acid preproprotein, which serves as the initial precursor for the final active peptides. wikipedia.org

The GRP system is notably conserved across a wide range of vertebrate species, highlighting its fundamental biological importance. researchgate.net While GRP was once considered the direct mammalian equivalent of amphibian bombesin (B8815690), further research has clarified their evolutionary relationship. tansobio.comresearchgate.net Studies show that GRP is not a direct orthologue of bombesin. Instead, the GRP system is widely conserved among vertebrates, whereas the system including neuromedin B (NMB) and bombesin has diversified, particularly in amphibians. researchgate.net This suggests that the ancestral peptide was more similar to GRP. researchgate.net The conservation of the GRP gene and its corresponding receptors across species like humans, mice, and rats underscores its critical role in physiological processes, particularly those related to neurological functions. nih.govnih.gov

Table 1: Genomic Location of the Human GRP Gene

| Attribute | Detail | Reference |

|---|---|---|

| Gene Symbol | GRP | genecards.org |

| Full Name | Gastrin Releasing Peptide | genecards.org |

| Chromosome | 18 | nih.govuthscsa.edu |

| Cytogenetic Band | 18q21.32 | wikipedia.orggenecards.org |

| Orientation | Plus strand | genecards.org |

| Genomic Coordinates (GRCh38/hg38) | chr18:59,219,189-59,230,774 | genecards.org |

Precursor Processing and Peptide Heterogeneity

The synthesis of active GRP involves a multi-step process known as post-translational modification, beginning with the preproGRP precursor. nih.govnih.gov The initial 148-amino acid preproGRP is first cleaved by a signal peptidase to generate pro-gastrin-releasing-peptide (proGRP). wikipedia.orgnih.gov This prohormone is then subjected to a series of proteolytic cleavages to yield the final, biologically active peptides. nih.govas-1.co.jp

Peptide heterogeneity arises from two primary mechanisms: alternative splicing of the GRP gene's primary transcript and differential enzymatic processing of the precursor protein. wikipedia.orgnih.gov Alternative splicing results in at least three distinct mRNA transcripts, which in turn can be translated into different isoforms of the preproprotein. wikipedia.orgnih.gov Subsequent enzymatic processing at specific cleavage sites on the proGRP molecule generates several related peptides. nih.gov The two main products derived from this process are the 27-amino acid GRP (GRP₁₋₂₇) and the 10-amino acid peptide known as neuromedin C (NMC), which is identical to the C-terminal decapeptide of GRP (GRP₁₈₋₂₇). wikipedia.orgtansobio.comresearchgate.net This differential processing allows for a single gene to produce multiple active molecules that can regulate a diverse array of physiological functions. nih.govnih.gov

Table 2: Products of Human preproGRP Processing

| Precursor | Processing Step | Resulting Peptide(s) | Reference |

|---|---|---|---|

| preproGRP | Signal peptidase cleavage | proGRP | wikipedia.orgnih.gov |

| proGRP | Proteolytic cleavages | GRP (27 amino acids) | wikipedia.org |

| proGRP | Proteolytic cleavages | Neuromedin C (10 amino acids) | wikipedia.org |

Classification within the Bombesin-like Peptide Family

Gastrin-Releasing Peptide is a member of the bombesin-like peptide family, a large group of peptides initially discovered in the skin of amphibians. wikipedia.orgresearchgate.net This family is broadly divided into two main categories based on their origin and structure: amphibian peptides and mammalian peptides. wikipedia.org

In mammals, the family consists of two principal groups of peptides:

Gastrin-Releasing Peptide (GRP): This group includes GRP itself and its shorter, active fragment, neuromedin C. wikipedia.orgresearchgate.net

Neuromedin B (NMB): A neuropeptide whose functions are still being fully elucidated. wikipedia.org

The amphibian peptides are further classified into three subfamilies:

Bombesin group: Includes bombesin and alytesin. wikipedia.org

Ranatensin group: Includes ranatensins and litorin. wikipedia.orgresearchgate.net

Phyllolitorin group: Includes phyllolitorins. wikipedia.org

GRP shares a significant structural homology with bombesin, particularly in the C-terminal region, which is responsible for their biological activity. researchgate.netnih.gov Specifically, GRP and bombesin share the same seven C-terminal amino acids. nih.gov These peptides exert their physiological effects by binding to a family of G protein-coupled receptors, including the GRP-preferring receptor (GRPR or BB₂), the NMB-preferring receptor (NMBR or BB₁), and an orphan receptor known as BRS-3 (BB₃). nih.govnih.govnih.gov

Table 3: Classification of the Bombesin-like Peptide Family

| Category | Subfamily/Group | Key Members | Reference |

|---|---|---|---|

| Mammalian | Gastrin-Releasing Peptide (GRP) Group | GRP, Neuromedin C (NMC) | wikipedia.orgresearchgate.net |

| Neuromedin B (NMB) Group | Neuromedin B (NMB) | wikipedia.orgresearchgate.net | |

| Amphibian | Bombesin Group | Bombesin, Alytesin | wikipedia.org |

| Ranatensin Group | Ranatensin, Litorin | wikipedia.org |

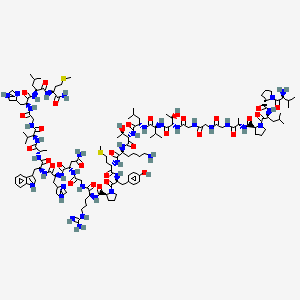

Structure

2D Structure

Properties

Molecular Formula |

C130H204N38O31S2 |

|---|---|

Molecular Weight |

2859.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)/t71-,72-,73+,74+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-/m0/s1 |

InChI Key |

PUBCCFNQJQKCNC-XKNFJVFFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N |

Origin of Product |

United States |

Molecular and Cellular Biology of Grp

Transcriptional Regulation and Gene Expression Patterns

The human GRP gene, which encodes the precursor to GRP, is located on chromosome 18. wikipedia.org The initial product of this gene is a 148-amino acid preproprotein. wikipedia.orgnih.gov Expression of the GRP gene is observed in a distinct set of tissues. In humans, it is most prominently expressed in the gastric mucosa, testicle, gonad, and hair follicles. wikipedia.org It is also found in the central nervous system, where it is involved in signaling pathways related to the circadian rhythm and stress responses. wikipedia.org

Table 1: Human GRP Gene and Expression Profile

| Feature | Description | Source |

|---|---|---|

| Gene Name | GRP (Gastrin Releasing Peptide) | wikipedia.org |

| Location | Chromosome 18 | wikipedia.org |

| Initial Product | 148-amino acid preproprotein | wikipedia.orgnih.gov |

| Primary Expression Tissues | Gastric mucosa, Testicle, Gonad, Hair follicle | wikipedia.org |

| Other Expression Areas | Central Nervous System, Pancreas | nih.govwikipedia.org |

Post-Translational Modification Pathways

The synthesis of GRP begins with the translation of its mRNA into prepro-GRP. This precursor protein contains an N-terminal signal peptide, a short sequence of amino acids that directs the nascent protein to the endoplasmic reticulum for entry into the secretory pathway. lecturio.com Shortly after or during translocation into the endoplasmic reticulum, this signal peptide is cleaved off by an enzyme known as signal peptidase. wikipedia.orglecturio.com This initial cleavage event generates pro-GRP, the direct precursor to the final peptide forms. wikipedia.org

Following the removal of the signal peptide, pro-GRP undergoes further cleavage by a class of enzymes known as prohormone convertases (PCs). portlandpress.comwikipedia.org These enzymes recognize and cleave the prohormone at specific sites, which typically consist of pairs of basic amino acids (e.g., arginine-arginine, lysine-lysine). portlandpress.comnih.gov In the case of human pro-GRP, cleavage at a pair of basic amino acids (residues 29 and 30) releases the 27-amino acid peptide, GRP(1-27). nih.govnih.gov This processing can also generate a smaller, 10-amino acid peptide called neuromedin C, which corresponds to the C-terminal portion of GRP(1-27). wikipedia.org The specific prohormone convertases involved, such as PC1/3 and PC2, determine the exact cleavage pattern, which can be cell-type specific. portlandpress.comnih.gov

For GRP to become fully biologically active, its C-terminus must undergo amidation. This critical modification is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). nih.govwikipedia.orguniprot.org The process occurs in two sequential steps, both managed by different domains of the PAM enzyme. wikipedia.orguniprot.org First, the peptidylglycine α-hydroxylating monooxygenase (PHM) domain hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue, a reaction that requires copper and ascorbate. uniprot.orguniprot.org Second, the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain cleaves the N-Cα bond, which removes the glycine remnant (as glyoxylate) and leaves a terminal amide group. wikipedia.orguniprot.orguniprot.org This amidation neutralizes the negative charge of the C-terminal carboxyl group, which is often crucial for high-affinity receptor binding and enhances the peptide's stability. nih.gov

GRP Receptor Subtypes and Molecular Characteristics

GRP exerts its physiological effects by binding to specific receptors on the surface of target cells. These receptors belong to the bombesin (B8815690) receptor family, which includes the GRP receptor (GRPR), the neuromedin B receptor (NMBR), and an orphan receptor, BRS-3. atlasgeneticsoncology.org The primary receptor for GRP is the Gastrin-Releasing Peptide Receptor, also known as BB2. nih.govwikipedia.org

The Gastrin-Releasing Peptide Receptor (GRPR or BB2) is a classic G-protein coupled receptor (GPCR) with seven transmembrane domains. wikipedia.orgatlasgeneticsoncology.org The human GRPR protein consists of 384 amino acids and is subject to post-translational modifications itself, such as glycosylation. nih.govatlasgeneticsoncology.org

Recent cryo-electron microscopy studies have revealed the detailed molecular structure of GRPR. pnas.orgnih.govnih.gov These structures show that GRP binds within a pocket formed by the transmembrane helices of the receptor. pnas.orgresearchgate.net Specific amino acid residues within the receptor are essential for high-affinity agonist binding, including Gln120, Pro198, and Arg287. atlasgeneticsoncology.org The C-terminal methionine of GRP forms a key hydrogen bond with Arg308 in the receptor, which helps trigger the conformational change required for receptor activation. pnas.org

GRPR exhibits high selectivity for GRP and its amphibian analog, bombesin. It binds GRP with significantly higher affinity than other related peptides like neuromedin B. nih.gov Upon agonist binding, GRPR activates the phospholipase C signaling pathway, leading to the downstream cellular effects associated with GRP. wikipedia.orgatlasgeneticsoncology.org The transcriptional regulation of the GRPR gene itself is controlled by factors such as CREB, particularly in certain cancer cells where the receptor is often overexpressed. nih.govnih.govdocumentsdelivered.comresearchgate.net

Table 2: Characteristics of the Human GRP Receptor (GRPR/BB2)

| Feature | Description | Source |

|---|---|---|

| Receptor Type | G-protein coupled receptor (GPCR), BB2 subtype | nih.govwikipedia.org |

| Structure | 384 amino acids, 7 transmembrane domains | nih.govatlasgeneticsoncology.org |

| Signaling Pathway | Activates Phospholipase C | wikipedia.orgatlasgeneticsoncology.org |

| Key Agonist Binding Residues | Gln120, Pro198, Arg287 | atlasgeneticsoncology.org |

| Binding Selectivity | High affinity for GRP and Bombesin; lower affinity for Neuromedin B | nih.gov |

Other Bombesin Receptor Subtypes (BB1, BB3) Interactions

Gastrin-Releasing Peptide (GRP) is the endogenous ligand for the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). wikipedia.orgwikipedia.org However, the bombesin family of receptors includes two other subtypes: the Neuromedin B Receptor (NMBR), or BB1, and the orphan Bombesin Receptor Subtype 3 (BRS-3), or BB3. wikipedia.orgnih.govfrontiersin.org GRP displays a distinct and highly selective affinity profile for these related receptors.

Research demonstrates that GRP binds with high affinity to its cognate receptor, BB2, but shows significantly lower affinity for the BB1 receptor. nih.gov Studies have quantified this selectivity, showing that GRP's affinity for the BB2 receptor is approximately 740-fold higher than for the BB1 receptor. frontiersin.org Conversely, the endogenous ligand for BB1, Neuromedin B (NMB), is highly selective for its own receptor over BB2. nih.govfrontiersin.org

The interaction between GRP and the BB3 receptor is even more limited. BB3 is classified as an orphan receptor because its natural endogenous ligand has not been definitively identified, and it does not bind with high affinity to any known naturally occurring bombesin-related peptides, including GRP and NMB. frontiersin.orgatlasgeneticsoncology.orgnih.govnih.gov

| Ligand | Receptor Subtype | Relative Affinity/Selectivity | Reference |

|---|---|---|---|

| Gastrin-Releasing Peptide (GRP) | BB1 (NMBR) | Low (~740-fold less than for BB2) | frontiersin.org |

| Gastrin-Releasing Peptide (GRP) | BB2 (GRPR) | High (Primary Receptor) | wikipedia.orgnih.gov |

| Gastrin-Releasing Peptide (GRP) | BB3 (BRS-3) | Very Low / Negligible | nih.govnih.gov |

Intracellular Signaling Cascades Mediated by GRP Receptors

The binding of GRP to its receptor (GRPR/BB2) initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), GRPR transduces the extracellular signal across the cell membrane, leading to the activation of multiple downstream pathways that regulate a wide array of cellular functions. wikipedia.orgatlasgeneticsoncology.orgnobelprize.org

The GRPR is a seven-transmembrane domain receptor that couples to heterotrimeric G proteins located on the cytoplasmic side of the plasma membrane. wikipedia.orgwikipedia.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. nobelprize.orgwikipedia.org This exchange causes the dissociation of the GTP-bound α-subunit from the βγ-subunit dimer, both of which can then interact with and modulate the activity of downstream effector proteins. nobelprize.orgcellsignal.com

Studies have consistently shown that the GRPR primarily couples to the Gq/11 family of G proteins. creative-biogene.compnas.orgresearchgate.netguidetopharmacology.org In situ reconstitution experiments have explicitly demonstrated that GRPR activates Gαq, but not other G protein subtypes like the pertussis toxin-sensitive Gαi/o. researchgate.net This selective coupling to Gαq is the crucial first step that directs the signal towards specific downstream pathways. creative-biogene.com

The primary signaling pathway activated by the Gαq subunit, once stimulated by the GRP-GRPR complex, is the Phospholipase C (PLC) pathway. wikipedia.orgatlasgeneticsoncology.orgcreative-biogene.com The activated Gαq subunit stimulates the membrane-bound enzyme PLC-β. pnas.orgnih.gov PLC, in turn, catalyzes the hydrolysis of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: Inositol (B14025) 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). wikipedia.orgsmpdb.caebi.ac.uk

These two messengers have distinct roles. IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. wikipedia.orgnih.gov DAG remains in the plasma membrane where, in conjunction with the elevated cytosolic Ca2+, it activates members of the Protein Kinase C (PKC) family of serine/threonine kinases. nih.govsmpdb.caebi.ac.uk The activation of PKC is a pivotal event, as it phosphorylates a multitude of substrate proteins, thereby propagating the signal to control various cellular processes. nih.gov

| Component | Function | Reference |

|---|---|---|

| Gαq | Activates Phospholipase C (PLC) | creative-biogene.compnas.org |

| Phospholipase C (PLC) | Hydrolyzes PIP2 into IP3 and DAG | wikipedia.orgsmpdb.ca |

| Inositol 1,4,5-trisphosphate (IP3) | Triggers Ca2+ release from the endoplasmic reticulum | nih.govebi.ac.uk |

| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) | nih.govebi.ac.uk |

| Protein Kinase C (PKC) | Phosphorylates downstream target proteins | nih.gov |

Activation of the GRP receptor also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular Signal-Regulated Protein Kinase (ERK) pathway. creative-biogene.comnih.gov This pathway is a central signaling module that converts extracellular stimuli into a wide range of cellular responses, including proliferation and differentiation. wikipedia.orgnih.gov

The connection between GRPR and the MAPK/ERK pathway is multifaceted. One major route involves the PKC activation described previously; activated PKC can phosphorylate and activate components of the MAPK cascade, such as Raf kinase, which in turn leads to the phosphorylation and activation of MEK (MAPK/ERK Kinase) and subsequently ERK1/2. cellsignal.comnih.gov Research indicates that GRP-induced ERK activation can be sensitive to PKC inhibitors. nih.gov

Interestingly, studies have revealed a more complex regulation of ERK by GRP. In some cell types, GRP can induce two distinct waves of ERK activation with different time courses and sensitivities to inhibitors, suggesting the involvement of multiple signaling pathways. nih.gov One wave of activation may be dependent on PKC, while another could be independent or involve crosstalk with other receptor systems, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netmaayanlab.cloud The activation of the MAPK/ERK pathway is a critical component of the mitogenic signals initiated by GRP. atlasgeneticsoncology.orgresearchgate.net

A hallmark of GRP receptor activation is a rapid and significant change in intracellular calcium ([Ca2+]i) concentrations. atlasgeneticsoncology.orgnih.gov This dynamic process is a direct consequence of the activation of the PLC pathway. nih.gov The generation of IP3 and its subsequent binding to IP3 receptors on the endoplasmic reticulum causes the release of Ca2+ from these intracellular stores into the cytoplasm. wikipedia.orgnih.govresearchgate.net

The resulting elevation in cytosolic Ca2+ is not always a simple, monolithic event. Depending on the cell type and conditions, GRP receptor stimulation can induce either a biphasic elevation in [Ca2+]i (an initial sharp peak followed by a sustained plateau) or a series of [Ca2+]i oscillations. nih.gov This elevated Ca2+ acts as a ubiquitous second messenger, directly and indirectly modulating the activity of numerous enzymes and proteins. researchgate.netgrc.orgtaylorfrancis.com It is essential for the activation of conventional PKC isoforms and can also activate other Ca2+-sensitive proteins, such as calmodulin-dependent kinases. smpdb.canih.gov The precise spatial and temporal pattern of the Ca2+ signal is critical in encoding the specificity of the cellular response to GRP. nih.gov

Physiological Roles and Mechanistic Actions of Grp

Gastrointestinal System Modulations

GRP is a key regulator of several functions within the gastrointestinal (GI) tract, influencing hormonal secretions, gastric acid production, pancreatic function, motility, and cell growth. wikipedia.org

Regulation of Gastrin and Somatostatin (B550006) Release

GRP is a potent stimulator of gastrin release from G-cells located in the gastric antrum and duodenum. wikipedia.org This action is mediated through the binding of GRP to its specific G-protein coupled receptor, the Gastrin-Releasing Peptide Receptor (GRPR or BB2), on the G-cells. biorxiv.orgnih.gov The activation of GRPR initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), culminating in the secretion of gastrin. nih.gov Vagal nerve stimulation can trigger the release of GRP from post-ganglionic fibers, which in turn stimulates gastrin secretion. wikipedia.orgresearchgate.net

Conversely, GRP can also influence the release of somatostatin, a key inhibitor of gastric acid secretion. Some studies suggest that GRP can stimulate the release of somatostatin, which would counteract the acid-stimulating effects of gastrin. nih.gov However, other research indicates that GRP may inhibit somatostatin secretion, thereby indirectly promoting acid secretion. nih.gov This dual and complex regulatory role highlights the intricate balance of hormonal control within the stomach.

Table 1: GRP's Influence on Gastrin and Somatostatin Release

| Effector Cell | GRP Action | Primary Signaling Pathway | Resulting Effect on Gastric Acid Secretion |

|---|---|---|---|

| G-cell | Stimulation | GRPR -> PLC -> IP3/DAG -> Ca2+ & PKC activation | Increased Gastrin Release (Stimulatory) |

Influence on Gastric Acid Secretion Mechanisms

GRP's primary influence on gastric acid secretion is indirect, through its stimulation of gastrin release. wikipedia.org Gastrin then acts on enterochromaffin-like (ECL) cells to release histamine, which is a powerful stimulant of acid secretion from parietal cells. uaeu.ac.ae Gastrin can also directly stimulate parietal cells, though this effect is considered less significant than the histamine-mediated pathway. uaeu.ac.ae

Interestingly, some research in animal models suggests that GRP can stimulate gastric acid secretion through a gastrin-independent mechanism. nih.gov A study using a specific GRP receptor antagonist inhibited acid secretion without affecting plasma gastrin levels, supporting the existence of a direct or alternative pathway for GRP-mediated acid secretion. nih.gov This highlights the complexity of the regulatory network controlling gastric acidity.

Pancreatic Secretion Control

GRP plays a role in the neural control of pancreatic exocrine secretion. heartandsoil.co Vagal stimulation leads to the release of GRP within the pancreas, which enhances the secretion of pancreatic enzymes. nih.gov Studies on isolated perfused pancreata have shown that GRP can potentiate secretin-mediated fluid and amylase secretion through a non-cholinergic pathway. nih.gov

GRP directly stimulates pancreatic acinar cells, which are responsible for producing and secreting digestive enzymes. frontiersin.org This stimulation leads to an increase in intracellular calcium, a key signal for exocytosis of zymogen granules containing the digestive enzymes. Intravenous infusion of GRP in humans has been shown to cause a dose-dependent increase in the secretion of pancreatic polypeptide, insulin (B600854), and glucagon (B607659). nih.gov

Table 2: Effect of GRP on Pancreatic Secretions

| Pancreatic Cell Type | GRP Action | Secretion Stimulated |

|---|---|---|

| Acinar Cells | Stimulation | Digestive enzymes (e.g., amylase) |

Modulation of Gastrointestinal Motility

GRP influences gastrointestinal motility by acting on smooth muscle cells and enteric neurons. wikipedia.orgnih.gov It can directly cause contraction of gastric smooth muscle cells by triggering the release of calcium from intracellular stores. nih.gov Studies on isolated gastric muscle cells have demonstrated a dose-dependent contractile response to GRP. nih.gov

Epithelial Cell Proliferation Regulation

GRP is known to regulate the proliferation of gastrointestinal epithelial cells. wikipedia.org While much of the research has focused on its role in the growth of cancer cells, GRP also participates in the normal physiological turnover of the gut epithelium. The gastrointestinal epithelium is a rapidly renewing tissue, and its homeostasis is maintained by a balance of cell proliferation, differentiation, and apoptosis. nih.gov

GRP receptors are not typically expressed by mucosal epithelial cells in the colon under normal conditions. nih.govnih.gov However, GRP has been shown to have growth-stimulatory properties in other tissues. mdpi.com The mechanisms by which GRP influences normal epithelial cell proliferation are thought to involve the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. nih.gov The regulation of epithelial cell proliferation is a complex process involving multiple growth factors and signaling pathways, and GRP appears to be one of the many players in this intricate system. nih.govnih.gov

Central Nervous System Functions

GRP and its receptor are widely distributed throughout the central nervous system (CNS), including in key areas such as the hippocampus, amygdala, and hypothalamus, where they are involved in regulating a variety of brain functions. nih.gov GRP-containing neurons and GRPR are found in regions associated with memory, emotion, and feeding behavior. nih.gov

Research has shown that GRP plays a significant role in learning and memory. In the hippocampus, a brain region critical for memory formation, GRP can facilitate glutamatergic transmission, which is essential for synaptic plasticity and cognitive function. nih.gov Studies in animal models of vascular dementia have indicated that GRP can restore impaired synaptic plasticity and improve spatial learning and memory. nih.govnih.gov

The amygdala, a key center for processing emotions like fear and anxiety, also has a high density of GRP receptors. nih.gov GRP signaling in the amygdala is believed to modulate fear memory. biorxiv.org A decrease in GRP signaling has been linked to enhanced and prolonged fear memory, while an increase may improve fear extinction. biorxiv.org GRP appears to exert its effects by modulating GABAergic interneurons within the amygdala. biorxiv.org

In the hypothalamus, GRP is involved in the regulation of feeding behavior. nih.gov The infusion of GRP into the central amygdala has been shown to transiently inhibit food intake. nih.gov This suggests that GRP signaling acts as a bridge between the gut and the brain to regulate satiety and energy homeostasis. nih.gov

Table 3: Overview of GRP Functions in the Central Nervous System

| Brain Region | Key Function Modulated by GRP | Mechanistic Action |

|---|---|---|

| Hippocampus | Learning and Memory | Facilitates glutamatergic transmission and synaptic plasticity. nih.gov |

| Amygdala | Fear and Anxiety | Modulates GABAergic interneurons and fear memory extinction. biorxiv.org |

Role in Emotional Responses and Social Interaction Pathways

GRP and its receptor are found in high concentrations in brain regions critical for emotional processing, most notably the amygdala. nih.gov This localization suggests a primary role for GRP signaling in modulating emotional states. Research indicates that GRP signaling is a significant regulator of memory associated with fear and emotional arousal. nih.gov The release of GRP in the amygdala increases in response to stressful stimuli, implicating the peptide in the neurobiology of stress and anxiety. nih.gov Furthermore, alterations in GRP or GRPR function have been noted in various psychiatric and neurodevelopmental disorders, underscoring its importance in maintaining normal emotional and social brain function. nih.gov

Mechanistic Involvement in Memory Processes

GRP signaling is deeply involved in the molecular mechanisms of memory consolidation, particularly within the hippocampus. nih.gov The activation of the GRP receptor (GRPR) initiates a cascade of intracellular signaling events that are crucial for strengthening memory traces. nih.gov Studies have shown that GRP-induced enhancement of memory consolidation is dependent on several key protein kinase pathways. nih.govresearchgate.net

The process begins when GRP, released from synaptic terminals, binds to the Gq protein-coupled GRPR on postsynaptic membranes. nih.gov This binding triggers the activation of Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated protein Kinase (ERK) pathway. nih.govresearchgate.net Concurrently, these pathways interact with the Protein Kinase A (PKA) and Phosphoinositide 3-kinase (PI3K) signaling cascades to modulate synaptic plasticity, the cellular basis for learning and memory. nih.govresearchgate.net The enhancement of memory consolidation by GRP can be potentiated by the activation of the dopamine (B1211576) D1/D5 receptor/cAMP/PKA pathway, highlighting a complex interplay between different neurotransmitter systems in memory formation. nih.gov

| Signaling Pathway | Role in GRP-Mediated Memory Consolidation | Supporting Findings |

| Protein Kinase C (PKC) | Essential for GRP-induced memory enhancement. nih.gov | Inhibition of PKC prevents the memory-enhancing effects of GRP agonists in the hippocampus. nih.govresearchgate.net |

| MAPK/ERK Pathway | A key downstream effector of GRPR activation required for memory consolidation. nih.gov | Blockade of the MAPK kinase prevents GRP-induced memory enhancement. nih.govresearchgate.net |

| Protein Kinase A (PKA) | Required for GRP's influence on memory and interacts with dopaminergic pathways. nih.gov | PKA inhibitors block the memory-enhancing effects of GRP, which are potentiated by dopamine D1 receptor activation. nih.govnih.gov |

| PI3K Pathway | Contributes to the signaling cascade that supports memory consolidation. researchgate.net | Inhibitors of PI3K signaling prevent the enhancement of memory consolidation by GRPR agonists. researchgate.net |

Regulation of Feeding Behavior and Satiety Circuits

GRP plays a significant role in the homeostatic regulation of food intake and energy balance by inducing satiety. numberanalytics.com It acts within key hypothalamic and brainstem circuits that control appetite. The hypothalamus, particularly the arcuate nucleus and the paraventricular nucleus (PVN), contains a high density of GRP receptors. numberanalytics.comnih.gov When GRP binds to these receptors, it triggers a signaling cascade that ultimately inhibits food intake. numberanalytics.com

The satiety-inducing mechanism of GRP involves interactions with other crucial neuropeptides and hormones. It is known to work in concert with cholecystokinin (B1591339) (CCK) and peptide YY (PYY), both of which are well-established satiety signals. numberanalytics.com GRP can synergize with CCK to suppress food intake and also stimulate the release of PYY. numberanalytics.com Furthermore, GRP mRNA expression in the PVN is sensitive to the body's energy status, as it is altered by food deprivation and stimulation of the melanocortin system, suggesting GRP neurons are an integral part of the hypothalamic circuitry governing energy homeostasis. nih.govresearchgate.net

Circadian Rhythm System Interplay

GRP is a key signaling molecule within the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker. nih.govjneurosci.org GRP-producing neurons are located in the core of the SCN, a region that receives direct photic input from the retina via the retinohypothalamic tract. jneurosci.orgfrontiersin.org This anatomical arrangement positions GRP to be a critical intermediary, translating light signals into phase shifts of the circadian clock. nih.gov

Application of GRP to the SCN can reset the clock's rhythm in a manner that strongly resembles the effect of light. nih.govnih.gov Specifically, GRP application during the early subjective night causes phase delays, while application in the late subjective night induces phase advances. nih.gov This phase-shifting action is mediated by the GRPR and is dependent on the activation of N-methyl-d-aspartate (NMDA) receptors. nih.govnih.gov The downstream signaling cascade involves the activation of the MAPK pathway and the transcription factor cAMP response element-binding protein (CREB), leading to the induction of clock genes like Period1 (Per1). jneurosci.org This demonstrates that GRP is a pivotal component in the photic entrainment pathway, helping to synchronize the internal biological clock with the external light-dark cycle. nih.govjneurosci.org

| Time of GRP Application | Effect on SCN Rhythm (in vitro) | Resemblance to Light Effect |

| Subjective Day | No significant phase shift. nih.gov | Similar to light, which has minimal effect during the day. |

| Early Subjective Night | Phase Delay. nih.gov | Mimics the phase-delaying effect of light in the early night. |

| Late Subjective Night | Phase Advance. nih.gov | Mimics the phase-advancing effect of light in the late night. |

Stress Response Mediation Mechanisms

GRP is an important mediator in the activation of the body's primary stress response system, the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov The HPA axis cascade begins in the hypothalamus with the release of corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), ultimately leading to the adrenal glands' secretion of cortisol. nih.govclevelandclinic.org

GRP signaling can directly influence this pathway. GRP may stimulate the release of ACTH from the pituitary, thereby amplifying the stress response initiated by CRH. nih.gov Chronic stress has been shown to increase GRP levels in the anterior pituitary. nih.gov This suggests that GRP acts as a modulator that can enhance the activity of the HPA axis during stressful events, contributing to the endocrine and behavioral effects associated with stress. nih.gov This function positions GRP as a link between neural stress circuits and the body's hormonal stress response.

Amygdala Physiology and Fear Modulation through GABAergic Interneurons

Within the amygdala, a key hub for fear and emotional learning, GRP plays a crucial role in modulating neuronal excitability through a sophisticated circuit involving GABAergic interneurons. biorxiv.org GRP is released from excitatory principal neurons and acts on GRP receptors, which are expressed almost exclusively on local GABAergic interneurons. biorxiv.org

Upon binding GRP, these interneurons are stimulated to release gamma-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter. biorxiv.org This release of GABA then inhibits the very principal neurons that released the GRP, creating a powerful negative feedback or feedforward inhibitory loop. biorxiv.org This mechanism serves to regulate and dampen the excitability of the amygdala circuit. By increasing inhibition, GRP signaling can limit the potentiation of fear responses and is involved in the extinction of fear memories. biorxiv.orgscienceopen.com A deficiency in this GRP-GABAergic pathway can lead to enhanced fear memory and impaired fear extinction, highlighting its critical role in balancing excitation and inhibition within the amygdala to appropriately regulate fear. biorxiv.orgresearchgate.net

Developmental Biology and Tissue Morphogenesis

Organogenesis is the developmental process where three germ layers (ectoderm, endoderm, and mesoderm) differentiate to form the internal organs of an organism. wikipedia.org GRP has been identified as a factor in the development and maturation of several tissues, indicating a role in tissue morphogenesis.

Notably, GRP is implicated in the development of the fetal lung. nih.gov Beyond the lung, research has shown that GRP can act as a mitogen, a substance that encourages cell division, for specific cell types during development. Studies on isolated epiphyseal growth plate chondrocytes from fetal models demonstrated that GRP stimulates DNA synthesis and cell replication. nih.gov This finding suggests that GRP may have a broader role in fetal development, potentially influencing skeletal morphogenesis by promoting the proliferation of chondrocytes, the cells responsible for cartilage formation. nih.gov

Lung Development Processes

Gastrin-Releasing Peptide (GRP) plays a significant, transient role in the development of the human lung, particularly during the canalicular phase of gestation, which spans from approximately 16 to 30 weeks. wustl.edu During this critical period, messenger RNA (mRNA) encoding for GRP is markedly elevated in the fetal lung. wustl.edu This expression is primarily localized within pulmonary neuroendocrine cells (PNECs) and the neuroepithelial bodies (NEBs) they form. jneurosci.orgresearchgate.net In addition to classic PNECs, GRP mRNA has also been identified in the cells of budding airways during the canalicular phase of development in rhesus monkeys, a primate model with lung development similar to humans. researchgate.net

The table below summarizes key findings from studies on GRP's role in lung development.

| Model System | Key Findings | Reference |

| Human Fetal Lung | GRP mRNA is markedly elevated during the canalicular phase (16-30 weeks gestation). | wustl.edu |

| Human Fetal Lung | GRP gene products are present in neuroepithelial cells. | jneurosci.org |

| Mouse Fetal Lung | Bombesin (B8815690) (GRP analogue) administration increased DNA and saturated phosphatidylcholine synthesis. | nih.gov |

| Rhesus Monkey Fetal Lung | GRP mRNA is localized to PNECs and budding airways; GRP receptors are expressed on airway epithelial cells. | researchgate.net |

| Rhesus Monkey Fetal Lung Organ Culture | Bombesin treatment increased DNA synthesis in airway epithelial cells and increased the number and size of airways. | nih.gov |

Uterine and Placental Expression During Pregnancy

During pregnancy, Gastrin-Releasing Peptide (GRP) and its receptors are expressed in various tissues of the human uterus and placenta, suggesting a role in the physiological processes of gestation and parturition. Studies on tissues from pregnant women at term have detected GRP immunoreactivity and GRP mRNA in the endometrium and myometrium. nih.govnih.gov Specifically, GRP mRNA transcripts were identified in the pregnant endometrium and myometrium, but not in the amnion, chorion, or placenta itself. nih.gov

Despite the absence of GRP synthesis in the placenta, GRP immunoreactivity has been detected in some samples of the amnion, chorion, and placenta, as well as in the amniotic fluid. nih.govnih.gov This suggests that GRP may be secreted from the uterine tissues and transported to these other sites. Furthermore, GRP is present in the maternal circulation and at even higher concentrations in the plasma from the umbilical artery and vein, indicating secretion into both the maternal and fetal circulatory systems. nih.govnih.gov

The receptors for GRP, specifically the GRP receptor (GRP-R) and the bombesin receptor subtype 3 (BRS-3), are also present in uteroplacental tissues. nih.gov mRNA for both receptors was found to be higher in the pregnant endometrium compared to the non-pregnant endometrium. nih.govnih.gov While GRP-R mRNA was predominant in the pregnant endometrium, BRS-3 mRNA was more dominant in the membranes and placenta. nih.gov The presence of both the peptide and its receptors in these tissues points towards a potential role for GRP as a growth factor or regulatory peptide within the uterine environment during pregnancy. nih.gov

The table below details the expression of GRP and its receptors in different uteroplacental tissues at term.

| Tissue | GRP mRNA | GRP Immunoreactivity (pmol/g or fmol/mL) | GRP-R mRNA | BRS-3 mRNA | Reference |

| Pregnant Endometrium | Detected | 1.23 ± 0.04 pmol/g | Detected (Predominant) | Detected | nih.govnih.gov |

| Pregnant Myometrium | Detected | 0.73 ± 0.04 pmol/g | Detected | Detected | nih.govnih.gov |

| Amnion | Not Detected | 0.6 pmol/g (in 1 of 4 subjects) | Detected | Detected | nih.govnih.gov |

| Chorion | Not Detected | 0.8 ± 0.2 pmol/g (in 4 of 5 subjects) | Detected | Detected | nih.govnih.gov |

| Placenta | Not Detected | 0.5 ± 0.2 pmol/g (in 2 of 6 subjects) | Detected | Detected (Predominant) | nih.govnih.gov |

| Amniotic Fluid | N/A | 59 ± 19 fmol/mL (in 4 of 6 subjects) | N/A | N/A | nih.govnih.gov |

| Maternal Plasma | N/A | 44 ± 12 fmol/mL | N/A | N/A | nih.govnih.gov |

| Umbilical Artery Plasma | N/A | 152 ± 14 fmol/mL | N/A | N/A | nih.govnih.gov |

| Umbilical Vein Plasma | N/A | 143 ± 24 fmol/mL | N/A | N/A | nih.govnih.gov |

Immune System and Inflammatory Responses

Chemoattraction of Immune System Cells

Gastrin-Releasing Peptide (GRP) functions as a chemoattractant, a molecule that directs the migration of cells, for several types of immune cells. This activity implicates GRP as an endogenous mediator in inflammatory processes. pnas.org The most pronounced chemoattractant effect of GRP is on neutrophils, which are crucial first responders in the innate immune system. nih.gov In vitro studies have shown that nanomolar concentrations of GRP induce neutrophil migration in a dose-dependent manner. nih.gov This direct chemoattractant effect is mediated through the GRP receptor (GRPR), which is expressed on neutrophils. nih.gov

The chemoattraction of neutrophils by GRP can also occur through an indirect pathway. GRP can stimulate macrophages to produce Tumor Necrosis Factor-alpha (TNF-α), a potent cytokine that enhances neutrophil migration by increasing the expression of adhesion molecules on endothelial cells. nih.gov Depletion of macrophages or neutralization of TNF-α has been shown to abrogate GRP-induced neutrophil recruitment in vivo. nih.gov

In addition to neutrophils, GRP has been reported to modulate the migration of other immune cells, including macrophages, lymphocytes, and mast cells. nih.govnih.gov This suggests that GRP can orchestrate the influx of a variety of immune cells to a site of inflammation. nih.gov For instance, GRP has been shown to induce mast cell chemotaxis and macrophage migration. nih.gov

| Immune Cell Type | Chemoattractant Effect of GRP | Mechanism | Reference |

| Neutrophils | Direct chemoattraction | GRP binds to GRPR on neutrophils. | nih.gov |

| Neutrophils | Indirect chemoattraction | GRP stimulates macrophages to produce TNF-α, which then recruits neutrophils. | nih.gov |

| Macrophages | Induces migration | Direct effect. | nih.gov |

| Lymphocytes | Modulates function | GRP has been shown to modulate lymphocyte function. | nih.gov |

| Mast Cells | Induces chemotaxis | Direct effect. | nih.gov |

Mechanistic Modulation of Inflammatory Pathways

Gastrin-Releasing Peptide (GRP) exerts a modulatory role on inflammatory pathways, primarily by influencing the production of inflammatory mediators and synergizing with other pro-inflammatory signals. researchgate.netnih.gov GRP and its receptor, GRPR, are considered relevant to the inflammatory response and are potential therapeutic targets for inflammatory diseases. nih.govutmb.edu

One of the key mechanisms by which GRP modulates inflammation is by inducing the production of cytokines and chemokines. GRP can trigger macrophages to produce TNF-α and monocytes to produce Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov It has also been reported that bombesin, the amphibian homolog of GRP, can induce the production of Interleukin-8 (IL-8) and Interleukin-1β (IL-1β) in human keratinocytes. nih.gov This GRP-initiated release of cytokines can amplify the inflammatory cascade, recruiting and activating other immune cells. nih.gov

Furthermore, GRP can act synergistically with other inflammatory stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria. researchgate.net While low doses of GRP alone may not induce a significant cytokine response, when combined with sub-optimal doses of LPS, it results in a synergistic induction of both MyD88-dependent (e.g., IL-1β, TNF-α) and TRIF-dependent (e.g., IFN-β, RANTES) cytokine gene expression in macrophages. researchgate.net This suggests that GRP can lower the threshold for activation of inflammatory pathways in the presence of other signals. nih.gov

The signaling pathways activated by GRP in immune cells, leading to chemotaxis and inflammation, involve G protein-coupled receptors (GPCRs). nih.gov Specifically, GRP-induced neutrophil migration is dependent on signaling molecules such as Phospholipase C-β2 (PLC-β2), Phosphoinositide 3-kinase (PI3K), Extracellular signal-regulated kinase (ERK), and p38 Mitogen-activated protein kinase (p38 MAPK). nih.gov Interestingly, this signaling appears to be independent of the Gαi protein, which is typically associated with classical chemokine receptors, suggesting that GRP utilizes an alternative, Gαq-dependent pathway to mediate its chemotactic and pro-inflammatory effects. nih.gov

Interactions and Cross Talk with Other Biological Systems

Synergistic and Antagonistic Relationships with Other Neuropeptides

The functional outcomes of GRP signaling are often shaped by its interplay with other neuropeptides, leading to either cooperative (synergistic) or oppositional (antagonistic) effects. These interactions are crucial for the fine-tuning of various physiological processes.

Research has revealed complex interactions between GRP and other neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). For instance, in human skin, CGRP has been shown to inhibit the transient vasodilation induced by SP. nih.gov Conversely, a higher concentration of CGRP can augment the plasma protein extravasation caused by SP. nih.gov This demonstrates a multifaceted relationship where one neuropeptide can both inhibit and enhance different effects of another.

In the context of itch transmission, GRP, SP, and glutamate (B1630785) are key spinal neurotransmitters. nih.gov Studies in mice have shown that antagonists for the receptors of these three neurotransmitters can have additive effects in reducing itch-related neuronal firing. nih.gov Specifically, while individual antagonists for GRP, SP, or glutamate receptors partially reduce chloroquine-evoked responses in spinal neurons, their combined application can lead to a complete inhibition of this response. nih.gov

The interaction between GRP and Vasoactive Intestinal Peptide (VIP) is also of physiological significance. While GRP can stimulate the secretion of various hormones, VIP, a 28-amino acid polypeptide, can potentiate the effects of other releasing factors. nih.govyoutube.com For example, VIP has been shown to enhance the release of adrenocorticotropic hormone (ACTH) induced by corticotropin-releasing factor (CRF). nih.gov Although direct synergistic or antagonistic studies with GRP are not as extensively detailed, their co-localization and influence on similar downstream targets suggest a complex interplay.

| Interacting Neuropeptide | Nature of Interaction with GRP | Observed Effects | References |

|---|---|---|---|

| Substance P (SP) | Complex (Antagonistic and Synergistic) | CGRP, often co-released with GRP, inhibits SP-induced vasodilation but augments SP-induced plasma protein extravasation. In the spinal cord, GRP and SP act as co-neurotransmitters in itch signaling. | nih.govnih.gov |

| Calcitonin Gene-Related Peptide (CGRP) | Complex/Synergistic | CGRP and SP are often co-released and have complex interactions. CGRP can modulate SP's effects on blood flow and plasma extravasation. | nih.gov |

| Glutamate | Synergistic | Acts alongside GRP and SP in the spinal transmission of itch signals. | nih.gov |

| Vasoactive Intestinal Peptide (VIP) | Potentiating (context-dependent) | VIP can potentiate the effects of releasing factors like CRF on ACTH secretion, a pathway also influenced by GRP. | nih.gov |

Integration with Endocrine Signaling Pathways

GRP plays a significant role in modulating the endocrine system, most notably through its influence on the hypothalamic-pituitary-adrenal (HPA) axis, a cornerstone of the body's stress response. nih.govwikipedia.org

The HPA axis involves a cascade of hormonal signals: the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). nih.govnih.gov ACTH then acts on the adrenal cortex to promote the synthesis and release of glucocorticoids, such as cortisol. nih.govnih.gov Research has demonstrated that GRP can stimulate the secretion of both ACTH and corticosterone (B1669441). nih.govnih.gov Intracerebroventricular administration of GRP in rats leads to a dose-dependent increase in plasma ACTH and corticosterone levels. nih.gov This effect appears to be centrally mediated, as intravenous administration does not produce the same result. nih.gov

Furthermore, the stimulatory effect of GRP on the HPA axis is, at least in part, mediated by CRH. nih.gov The administration of a CRH antagonist can block the GRP-induced increase in ACTH and corticosterone secretion. nih.gov This indicates that GRP acts upstream of or in concert with CRH to activate the HPA axis. Glucocorticoids, the end-product of the HPA axis, in turn, exert negative feedback on the hypothalamus and pituitary to suppress further hormone secretion. wikipedia.orgdrugbank.com The interaction between GRP and glucocorticoid signaling is complex, with glucocorticoids known to modulate the expression and function of various receptors and signaling molecules. nih.govnih.gov

| Hormone/Factor | Effect of GRP | Mediating Factors | References |

|---|---|---|---|

| Corticotropin-Releasing Hormone (CRH) | GRP's effects on the HPA axis are partially mediated by CRH. | CRH antagonists block GRP-induced ACTH and corticosterone secretion. | nih.govyoutube.com |

| Adrenocorticotropic Hormone (ACTH) | Stimulates secretion. | GRP acts centrally to increase plasma ACTH levels. | nih.govnih.gov |

| Corticosterone/Cortisol | Stimulates secretion. | Increased as a downstream effect of ACTH stimulation. | nih.govnih.govunitslab.com |

| Glucocorticoids | GRP stimulates their release via the HPA axis. Glucocorticoids exert negative feedback on the HPA axis. | Complex interplay; glucocorticoids can modulate various signaling pathways. | nih.govnih.gov |

Neuro-Immune and Neuro-Endocrine Network Contributions

GRP is increasingly recognized as a critical mediator in the bidirectional communication between the nervous, immune, and endocrine systems. This intricate cross-talk is fundamental for maintaining homeostasis and responding to challenges such as infection and inflammation.

GRP and its receptor, GRPR, are implicated in various inflammatory diseases. nih.gov Evidence suggests that GRP can act as a danger signal, interacting with antigen-presenting cells like dendritic cells to induce the expression of co-stimulatory molecules and the secretion of pro-inflammatory cytokines. nih.gov In macrophages, GRP has been shown to synergize with lipopolysaccharide (LPS), a Toll-like receptor 4 (TLR4) agonist, to enhance the expression of cytokine genes. nih.gov This highlights a role for GRP in amplifying the innate immune response.

The involvement of GRP in neuroinflammation is also an area of active investigation. nih.gov For instance, the glucose-regulated protein 78 (GRP78), a related stress protein, has been implicated in mediating neuron-microglia cross-talk in neuropsychiatric conditions. nih.gov While distinct from GRP, this points to the broader family of gastrin-releasing peptides and related proteins in modulating neuro-immune interactions. The release of cytokines, a hallmark of immune activation, can be influenced by neuropeptides like GRP. nih.gov Studies on other neuropeptides, such as CGRP, have shown they can induce the release of both pro- and anti-inflammatory cytokines from glial cells. mdpi.com

As a neuro-endocrine modulator, GRP's influence extends to various neuroendocrine cells and tumors. nih.gov Its expression in these cells suggests a role in regulating their function and growth. The interplay between GRP and the endocrine system, as discussed with the HPA axis, and its interactions with the immune system, position it as a key node in the integrated neuro-endocrine-immune network. This network is crucial for a coordinated response to both internal and external stimuli, influencing everything from stress adaptation to immune surveillance.

| System/Cell Type | Role of GRP | Key Findings | References |

|---|---|---|---|

| Immune Cells (e.g., Macrophages, Dendritic Cells) | Modulator of Immune Response | Synergizes with LPS to induce cytokine gene expression in macrophages; induces maturation of dendritic cells. | nih.govnih.gov |

| Neuroinflammation | Potential Contributor | Related stress proteins like GRP78 are implicated in neuroinflammatory processes and neuron-microglia cross-talk. | nih.govyoutube.comyoutube.com |

| Cytokine Release | Influences Release | GRP can enhance the expression of cytokine genes, contributing to inflammatory responses. | nih.govnih.gov |

| Neuro-Endocrine Cells | Modulator | Expressed in various neuroendocrine cells and tumors, suggesting a regulatory role in their function. | nih.gov |

Preclinical Research Models and Methodologies for Grp Investigation

In Vitro Cellular Systems for GRP Research

In vitro models are indispensable for biomedical research, providing a controlled environment to study cellular and molecular processes. becytes.comnih.gov These systems, which involve growing cells outside of a living organism, are crucial for understanding how cells respond to stimuli like drugs or toxins and for dissecting the genetic and biochemical pathways they regulate. becytes.comculturecollections.org.uk

Primary cell cultures are established by isolating cells directly from living tissue and growing them in vitro. nih.govbiocompare.com These cells are highly valued in research because they retain many of the key characteristics of their tissue of origin, making them excellent representatives of in vivo physiology. nih.govbiocompare.comtandfonline.com This physiological relevance allows researchers to create more accurate models of health and disease for studying developmental pathways, screening potential drug candidates, and advancing precision medicine. biocompare.com

Fibroblasts, which are easily isolated from connective tissue, are a common type of primary cell used in research. mdpi.comresearchgate.net In the context of GRP, research into conditions like acute kidney injury (AKI) has utilized tubular epithelial cells (TECs) isolated from patients or mice. nih.gov Studies on these cells help to elucidate the role of the GRP/GRPR axis in promoting renal inflammation. nih.gov The ability to derive cells directly from a subject allows for the investigation of disease mechanisms in a biologically relevant context.

Established or immortalized cell lines are primary cells that have been modified to proliferate indefinitely, providing a consistent and unending source of biological material. culturecollections.org.ukresearchgate.net Their stability and ease of handling make them a cornerstone of biomedical research, widely used to study cancer biology, cellular processes like apoptosis, and for large-scale drug screening. researchgate.netnih.gov

In GRP research, cell lines are instrumental for investigating the function of the GRP receptor (GRPR). For example, cell lines can be genetically manipulated to overexpress or silence the GRPR gene, allowing scientists to study the downstream effects of GRP signaling. nih.gov This approach has been used in tubular epithelial cells to explore the mechanisms by which GRPR signaling contributes to kidney injury. nih.gov Furthermore, established cancer cell lines, such as those used in retinoblastoma research (e.g., WERI-Rb1 and Y-79), serve as critical models for studying tumor dynamics and evaluating the efficacy of novel therapeutic agents that might target the GRP/GRPR system. researchgate.net

| Model Type | Description | Research Applications in GRP Context | Key Findings/Examples | Citations |

| Primary Cell Culture | Cells isolated directly from living tissue, retaining physiological characteristics. | Modeling disease, studying cell-specific responses to GRP. | Primary tubular epithelial cells used to study GRP's role in acute kidney injury. nih.gov | nih.govbiocompare.comnih.gov |

| Established Cell Lines | Immortalized cells that proliferate indefinitely, offering high reproducibility. | Investigating GRPR signaling pathways, high-throughput drug screening, cancer research. | GRPR overexpression/silencing in TECs to probe signaling; Retinoblastoma cell lines (WERI-Rb1, Y-79) to study tumor biology. nih.govresearchgate.net | culturecollections.org.uknih.govresearchgate.netresearchgate.net |

| 3D Co-culture & Organoids | Self-organizing 3D structures that mimic organ-like architecture and function. | Studying complex cell-cell interactions, tumor microenvironments, and developmental processes involving GRP. | Kidney organoids from iPSCs for drug discovery; Co-culture of tumor organoids with immune cells to study cancer immunology. news-medical.netyoutube.com | news-medical.netyoutube.comnih.govcreative-bioarray.com |

To better replicate the complexity of living tissues, researchers are increasingly turning to three-dimensional (3D) culture systems. nih.gov Unlike traditional 2D cultures where cells grow in a flat layer, 3D models allow cells to interact with each other and the extracellular matrix in a manner that more closely resembles a natural microenvironment. nih.govcreative-bioarray.com

Organoids are a particularly advanced form of 3D culture. nih.gov Derived from stem cells, these structures can self-organize into three-dimensional tissues that mimic the architecture and function of organs like the kidney or synovium. youtube.comnih.govacs.org These models are powerful tools for studying organ development, disease progression, and drug responses. acs.org For GRP research, organoids and 3D co-culture systems hold immense potential. For instance, co-culturing tumor organoids with immune cells can create models to investigate GRP's role in the tumor microenvironment. news-medical.net Kidney organoids generated from induced pluripotent stem cells (iPSCs) can be used to screen for drugs that modulate GRP signaling in renal disease. youtube.com

In Vivo Animal Models for Mechanistic Studies

While in vitro models are excellent for studying isolated cellular functions, in vivo animal models are essential for understanding how these processes operate within a complete, living organism. nih.gov Animal models allow researchers to study the complex interplay between different organs and systems, which is critical for investigating disease etiology, progression, and the systemic effects of therapeutic interventions. nih.gov

Rodents, particularly mice, are the most widely used animal models in biomedical research due to their genetic similarity to humans, rapid breeding cycles, and the availability of sophisticated genetic engineering tools. taconic.comnih.gov

GRP Receptor Knockout Mice: A powerful tool for studying gene function is the knockout (KO) mouse, in which a specific gene is inactivated. taconic.comnih.gov Several lines of GRP and GRPR knockout mice have been developed to elucidate the peptide's physiological roles.

Itch Sensation: Studies using GRP KO mice have established the peptide as a key neurotransmitter for itch signaling in the spinal cord. jax.org Similarly, mice lacking the GRP receptor (GRPR) show significantly reduced scratching responses to itch-inducing substances, confirming the GRP/GRPR pathway's critical role in pruritus. frontiersin.org

Metabolism and Satiety: GRPR-deficient mice have been instrumental in proving that GRP mediates the sensation of fullness, or satiety, induced by the related peptide bombesin (B8815690). pnas.org Other studies in GRPR knockout mice revealed that GRP contributes to insulin (B600854) secretion stimulated by the autonomic nervous system. nih.gov These mice displayed impaired insulin and glucagon (B607659) responses following nerve activation. nih.gov

Kidney Disease: In models of acute kidney injury (AKI), both global GRPR KO mice and those with the receptor specifically deleted in kidney tubules were protected from injury. nih.gov This finding identified the GRP/GRPR axis as a pathogenic factor in AKI. nih.gov

Pharmacological Interventions: Rodent models are also central to pharmacological studies, where compounds are administered to investigate their effects on biological systems or disease states.

In rat studies, the administration of a specific GRPR antagonist was shown to block the satiety effect of bombesin, providing pharmacological evidence that complements findings from knockout mice. pnas.org

In mouse models of Alzheimer's disease, pharmacological interventions with agents like minocycline (B592863) or rolipram (B1679513) have been used to target neuroinflammation and improve cognitive function, respectively. nih.govjci.org These types of studies provide a framework for how GRP-targeting drugs could be tested for neurodegenerative conditions.

Researchers also use pharmacological agents to induce disease models, such as using cisplatin (B142131) to cause kidney injury or a combination of diethylstilbestrol (B1670540) and oxytocin (B344502) to create a model of primary dysmenorrhea in rats for studying potential therapeutics. nih.govmdpi.com

| Rodent Model | Area of Investigation | Key Findings | Citations |

| GRP Knockout Mouse | Chronic Itch | Gene deletion abolishes expression of GRP, a key neurotransmitter for itch signals. | jax.org |

| GRPR Knockout Mouse | Insulin Secretion | Deletion of GRPR impairs insulin and glucagon responses to autonomic nerve activation; reveals compensatory increase in cholinergic sensitivity. | nih.gov |

| GRPR Knockout Mouse | Acute Kidney Injury | Genetic deletion of GRPR protects mice from cisplatin- and ischemia-induced AKI, identifying a pathogenic role for GRPR signaling. | nih.gov |

| GRP-R Deficient Mouse | Satiety/Feeding | Loss of the GRP receptor eliminates the feeding suppression effect of peripherally administered bombesin. | pnas.org |

| Rat Model | Satiety/Feeding | Pharmacological blockade with a GRPR antagonist selectively blocked the satiety response induced by bombesin. | pnas.org |

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model organism for studying development and disease. mdpi.comfrontiersin.org Its key advantages include rapid, external embryonic development, optical transparency of larvae, and a high degree of genetic conservation with humans, with over 80% of human disease-causing genes having a zebrafish ortholog. frontiersin.orgnih.gov These features make the zebrafish an ideal system for live-imaging of biological processes, large-scale genetic manipulation, and high-throughput drug screening. frontiersin.org

The model is extensively used to study congenital defects and neurodevelopmental disorders. mdpi-res.com Given the roles of GRP in cell proliferation, differentiation, and neurological processes, the zebrafish model offers a valuable platform for investigating the function of GRP during embryonic development and in the context of diseases like cancer or neurodegeneration. nih.govnih.gov For example, the rapid development of the visual system in zebrafish makes it a more relevant model than mice for studying human disorders related to cone degeneration. nih.gov

Molecular and Biochemical Techniques

The investigation of Gastrin-Releasing Peptide (GRP) and its physiological roles relies on a variety of sophisticated molecular and biochemical techniques. These methodologies enable researchers to quantify the expression of the GRP gene and its corresponding peptide, analyze the characteristics of its receptor, and delineate the intricate signaling cascades it triggers.

Gene Expression Analysis (e.g., RT-PCR, RNA Sequencing)

The analysis of GRP and its receptor (GRPR) gene expression is fundamental to understanding their roles in both normal physiology and disease. Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR), quantitative PCR (qPCR), and microarray analysis are commonly employed to detect and quantify mRNA levels in various tissues and cell lines.

Studies have utilized these methods to demonstrate the presence and regulation of GRP and GRPR mRNA in diverse biological contexts. For instance, semi-quantitative RT-PCR was used to detect mRNA for GRP receptors (GRPR and BRS-3) in the human uterus and placenta, revealing higher expression levels in pregnant endometrium compared to nonpregnant tissue. nih.gov In neuroscience, a competitive quantitative RT-PCR protocol was used to measure the expression of BB1 (NMBR) and BB2 (GRPR) receptor genes in the rat suprachiasmatic nuclei (SCN), finding that their expression did not vary over a diurnal cycle. nih.gov

In cancer research, qPCR has been instrumental. The mRNA levels of GRPR and estrogen receptor βcx (ERβcx) were found to be significantly correlated in prostate cancer cell lines (PC-3, DU-145, and LNCaP). nih.gov Furthermore, researchers have used RT-qPCR to verify and quantify the relative mRNA expression of bombesin receptors (GRP-R, NMB-R, and BRS-3) in human cancer cell lines to validate them as models for studying GRP-related therapeutics. mdpi.com In Ewing tumor and neuroblastoma cell lines, gene expression was compared using both microarray analysis and LightCycler-based quantitative PCR, demonstrating a correlation between the methods for quantifying GRP expression. researchgate.net

Table 1: Examples of GRP/GRPR Gene Expression Analysis Studies

| Technique | Sample Type | Key Findings | Reference |

| Semiquantitative RT-PCR | Pregnant human uterus, placenta, membranes | Detected mRNA for GRP-R and BRS-3; expression was higher in pregnant vs. nonpregnant endometrium. | nih.gov |

| Quantitative RT-PCR (qPCR) | Prostate cancer cell lines (PC-3, DU-145, LNCaP) | Found a significant correlation between the amounts of GRPR and ERβcx mRNA. | nih.gov |

| RT-qPCR | Human cancer cell lines (PC-3, MDA-MB-453, MDA-MB-231) | All cell lines expressed detectable levels of GRP-R mRNA, while NMB-R and BRS-3 mRNA were not detected. | mdpi.com |

| Competitive Quantitative RT-PCR | Rat Suprachiasmatic Nuclei (SCN) | Detected expression of both BB1 and BB2 receptor genes, with no significant variation over the diurnal cycle. | nih.gov |

| Microarray & Quantitative PCR | Ewing tumor & neuroblastoma cell lines | Compared GRP expression levels determined by both methods, with results expressed relative to the highest-expressing cell line. | researchgate.net |

| RT-PCR | Xenopus tropicalis tissues | Examined gene expression of GRP and GRPR in the brain, spinal cord, heart, lung, and stomach. | researchgate.net |

Protein Analysis (e.g., Immunoreactivity, Proteomics)

Analyzing the GRP protein and its receptor provides crucial information about their localization, concentration, and interaction with other molecules. Immunohistochemistry (IHC) is a key technique used to visualize the distribution of GRP and GRPR in tissue samples. For example, IHC has been used to localize GRPR in human prostate cancer tissues, revealing that its presence in carcinoma cells was significantly associated with the Gleason score and the immunoreactivity of estrogen receptor βcx. nih.gov In studies of the human reproductive tract, GRP-immunoreactivity (GRP-ir) was detected in the pregnant uterus and placenta. nih.gov The Human Protein Atlas provides extensive data on GRPR protein expression across a wide range of normal human tissues based on immunohistochemical analysis, noting high expression in the pancreas and stomach. proteinatlas.org

Proteomic approaches, while less commonly cited in the initial search results specifically for GRP itself, are essential for identifying the full suite of proteins that interact with the GRP signaling pathway. These large-scale protein studies can help in building comprehensive network maps of signaling cascades, such as the gastrin signaling pathway, which is closely related to GRP function. nih.gov

Receptor Binding Assays

Receptor binding assays are critical for characterizing the interaction between GRP and its receptor, GRPR. These assays measure the affinity of ligands for the receptor and the density of receptors on cell surfaces. Typically, a radiolabeled ligand is used to quantify binding to cells or membrane preparations that express the receptor.

Scatchard analysis of binding data allows for the determination of the dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax). In one study using the small-cell lung cancer (SCLC) cell line COR-L42, Scatchard analysis indicated a single class of high-affinity GRP receptors with a Kd of 1.5 nM and approximately 6,700 receptors per cell. portlandpress.com Competitive binding assays are used to determine the inhibition constant (Ki) of unlabeled ligands (like GRP analogs or antagonists) by measuring their ability to displace the binding of a specific radioligand. The same study found that GRP bound to its receptor with a Ki of 2.4 nM. portlandpress.com

Various radioligands have been developed for these assays. While iodinated GRP derivatives are common, they can have stability issues. A novel tritiated GRP-based radioligand, [3H-Phe15] GRP-15-27, was developed for its enhanced chemical stability in binding studies with Swiss 3T3 fibroblasts. nih.gov Other assays, like the GRPR Redistribution® Assay, use recombinant cells expressing GRPR fused to Green Fluorescent Protein (EGFP) to monitor receptor internalization upon agonist binding, providing a functional readout of receptor activation. thermofisher.com In these assays, the half-maximal effective concentration (EC50) for GRP-induced internalization was found to be approximately 1 nM. thermofisher.com

Table 2: Binding Affinities of GRP and Related Peptides to the GRP Receptor

| Cell Line | Ligand | Assay Type | Measured Parameter (Value) | Reference |

| COR-L42 (SCLC) | GRP | Scatchard Analysis | Kd (1.5 nM), Bmax (~6700 sites/cell ) | portlandpress.com |

| COR-L42 (SCLC) | GRP | Competitive Binding | Ki (2.4 nM) | portlandpress.com |

| COR-L42 (SCLC) | Neuromedin B | Competitive Binding | Ki (22.7 nM) | portlandpress.com |

| Swiss 3T3 Fibroblasts | N-acetyl-GRP-20-27 | Binding Inhibition | Potent agonist activity | nih.gov |

| U2OS-GRPR-EGFP | Gastrin Releasing Peptide (GRP) | Redistribution Assay | EC50 (~1 nM) | thermofisher.com |

| U2OS-GRPR-EGFP | Bombesin | Redistribution Assay | EC50 (~0.5 nM) | thermofisher.com |

Signal Transduction Pathway Mapping

Upon binding to its receptor, GRPR, GRP initiates a cascade of intracellular events known as signal transduction. GRPR is a G-protein coupled receptor (GPCR) that primarily couples to Gq alpha subunits. thermofisher.comwikipedia.org Activation of this complex stimulates the enzyme phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). wikipedia.orggenscript.com

Mapping these pathways is crucial for understanding the cellular responses to GRP, such as cell proliferation and hormone secretion. wikipedia.orgwikipedia.org Visualization tools like PathVisio have been used to create pictorial representations of signaling pathways, including the related gastrin pathway. nih.gov These maps illustrate how signals are transmitted from the receptor to downstream effector molecules and transcriptionally regulated genes. Research has shown that GRP signaling can also involve other important signaling modules, including ERK1/2, PI3K/AKT, and p38MAPK, which are central to cell growth and survival. nih.govresearchgate.net

Pharmacological Probes and Ligands

The development of specific pharmacological probes, particularly selective agonists and antagonists, is essential for dissecting the physiological functions of the GRP/GRPR system and for exploring its therapeutic potential.

Development and Application of Selective Agonists

Selective agonists are molecules that bind to and activate a specific receptor. In the context of GRP, researchers have focused on modifying the structure of bombesin (a GRP analogue) and GRP itself to create agonists with high selectivity and stability. nih.gov These agonists are invaluable tools for stimulating the GRPR in experimental models to study its downstream effects.

A key area of research has been the development of small, metabolically stable GRP receptor agonists for potential use in targeted tumor therapy, where agonists can promote higher uptake of conjugated drugs into cancer cells due to receptor internalization. nih.govnih.gov Studies have systematically analyzed fragments of the GRP C-terminus to identify the minimal sequence required for receptor binding and mitogenic activity. Work with Swiss 3T3 fibroblasts showed that N-acetylated GRP fragments were more potent than their non-acetylated counterparts and that the amino acids His20 and Trp21 are critical for high-affinity binding. nih.gov

More recent efforts have focused on creating bombesin analogs with improved selectivity for GRPR over other bombesin receptor subtypes (NMBR and BRS-3) and enhanced stability in blood plasma. For example, the analog [d-Phe6, β-Ala11, NMe-Ala13, Nle14]Bn(6-14) was developed and shown to have high activity at the GRPR with an EC50 of 0.3 nM, over 4000-fold selectivity over the other two bombesin receptors, and greater than 75% stability in human blood plasma after 24 hours. nih.gov Such potent and stable agonists are promising candidates for use as drug shuttles for delivering cytotoxic payloads directly to GRPR-expressing tumors. nih.gov

Table 3: Examples of Developed Selective GRP Receptor Agonists

| Agonist | Key Structural Features / Class | Activity/Potency | Selectivity | Reference |

| N-acetyl-GRP-20-27 | N-terminally acetylated C-terminal GRP fragment | Full agonist activity | Not specified | nih.gov |

| [d-Phe6, β-Ala11, Phe13, Nle14]Bn(6-14) | Synthetic Bombesin (Bn) analogue | Potent agonist | Not specified | pnas.org |

| [d-Phe6, β-Ala11, NMe-Ala13, Nle14]Bn(6-14) | Stabilized Bombesin (Bn) analogue | EC50 of 0.3 nM | >4000-fold selective for GRPR over NMBR and BRS-3 | nih.gov |

Design and Utilization of Selective Antagonists